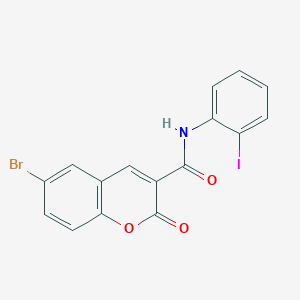

6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

6-Bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a bromo substituent at the C-6 position of the chromene core and a 2-iodophenyl carboxamide group at C-2. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

6-bromo-N-(2-iodophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrINO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJJQLLVPYACMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Bromination: The starting material, 2H-chromene-3-carboxamide, is brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.

Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodinating agent to introduce the iodine atom at the 2nd position of the phenyl ring.

Coupling Reaction: The iodinated intermediate is coupled with an appropriate amine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile. Catalysts and reagents such as triethylamine and CDI (carbonyldiimidazole) are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (for halogen exchange) and palladium catalysts (for cross-coupling reactions) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex chromene-based compounds .

Scientific Research Applications

6-Bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of chromene derivatives.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can affect various cellular pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Electron-Donating vs. Electron-Withdrawing Groups

- 6-Bromo-N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide () : The dimethoxy groups (electron-donating) may improve solubility but reduce electrophilicity compared to the iodine substituent (electron-withdrawing) in the target compound. This difference could influence binding to hydrophobic pockets in enzymes like EGFR or PI3K .

- 6-Bromo-N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide () : The sulfamoyl group is strongly electron-withdrawing, similar to iodine, but offers hydrogen-bonding capabilities. The target compound’s iodine may prioritize steric effects over hydrogen bonding .

Steric and Lipophilic Considerations

Antiproliferative Activity

- Triazole-containing chromene derivatives (e.g., compounds 1a,b in ) exhibit IC50 values of 27.89 μM against A549 lung cancer cells, while the reference drug chrysin shows IC50 = 8.80 μM . Although direct data for the target compound are unavailable, its iodine substituent may improve potency by enhancing target affinity or cellular uptake compared to methoxy or methyl analogs.

- The iodine in the target compound may instead prioritize hydrophobic interactions .

2.2.2. Enzyme Inhibition

Chromene derivatives often inhibit kinases (e.g., EGFR, PI3K) through interactions with the ATP-binding pocket. The iodine atom’s electronegativity and size may enhance binding to cysteine or aromatic residues in these pockets, a feature absent in dimethylphenyl or sulfamoyl analogs .

Physicochemical Properties

| Compound | Molecular Weight | LogP<sup>*</sup> | Water Solubility (mg/mL)<sup>*</sup> |

|---|---|---|---|

| Target Compound | ~460 | ~3.5 | <0.1 (predicted) |

| 6-Bromo-N-(2,4-dimethoxyphenyl) analog | 404.22 | ~2.8 | ~0.5 |

| 6-Bromo-N-(2-methylcyclohexyl) analog | ~395 | ~4.0 | <0.01 |

<sup>*</sup>Predicted using computational tools (e.g., ChemAxon). The iodine substituent increases molecular weight and LogP, suggesting reduced solubility but improved lipid bilayer penetration.

Biological Activity

6-Bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H9BrINO3

- Molecular Weight : 470.06 g/mol

- CAS Number : 301818-10-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The compound has been shown to inhibit various kinases, disrupting critical signaling pathways that promote cancer cell survival. Additionally, it can induce apoptosis by modulating pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in malignant cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, in vitro assays have shown that this compound can reduce the viability of breast cancer cells by inducing apoptosis and cell cycle arrest.

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The mechanism was linked to the activation of caspase pathways and the downregulation of Bcl-2 protein levels.

- Lung Cancer Models : Another investigation focused on non-small cell lung cancer (NSCLC) models where treatment with this compound resulted in a significant reduction in tumor size in xenograft models. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound compared to controls.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological properties compared to similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 6-bromo-2-oxo-2H-chromene-3-carboxamide | Lacks the 4-iodophenyl group | Lower potency against cancer cells |

| N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide | Lacks bromine at the 6-position | Reduced interaction with kinases |

| 6-chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide | Contains chlorine instead of bromine | Different reactivity and lower efficacy |

Research Applications

Beyond its anticancer properties, this compound serves as a valuable tool in biological research:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a coumarin-3-carboxylic acid scaffold. Introduce bromine at position 6 via electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃) .

- Step 2 : Activate the carboxylic acid group (e.g., using thionyl chloride) to form the corresponding acyl chloride.

- Step 3 : Couple with 2-iodoaniline via nucleophilic acyl substitution in anhydrous conditions (e.g., DMF, pyridine) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in methanol or DMF/water mixtures to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity of bromination using H NMR (e.g., singlet for H-5 in coumarin after bromination at position 6) .

Q. How is this compound characterized spectroscopically?

- Techniques :

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for lactone and carboxamide) and N-H bending (~1550 cm⁻¹) .

- H/C NMR : Identify aromatic protons (e.g., deshielded H-5 due to bromine) and carboxamide signals (δ ~8.5 ppm for NH) .

- Elemental Analysis : Validate molecular formula (C₁₆H₁₀BrIN₂O₃) with ≤0.3% deviation .

Advanced Research Questions

Q. What crystallographic insights exist for structurally related coumarin carboxamides, and how can they guide conformational analysis?

- Findings :

- Planarity : In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the coumarin and aryl rings are near-planar (dihedral angle <10°), suggesting extended π-conjugation .

- Hydrogen Bonding : Intermolecular N–H⋯O bonds form centrosymmetric dimers, influencing packing and stability .

Q. How can reaction conditions be optimized to minimize by-products during carboxamide coupling?

- Approach :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances nucleophilicity of 2-iodoaniline but may increase side reactions .

- Catalysis : Add p-toluenesulfonic acid (0.1–0.2 eq.) to accelerate coupling while reducing esterification by-products .

- Temperature : Reflux (~110°C) improves yield but may degrade iodine substituents; monitor via in situ FTIR .

Q. How should researchers resolve contradictions in reported biological activities of coumarin carboxamides?

- Case Study :

- Issue : Discrepancies in anti-cancer IC₅₀ values across studies.

- Resolution :

Standardize assay conditions (cell lines, incubation time).

Compare substituent effects: Bromine at position 6 enhances cytotoxicity vs. chlorine .

Validate via molecular docking (e.g., PARP-1 inhibition) and correlate with logP values .

Q. What solvent systems stabilize this compound during long-term storage?

- Stability Data :

- Degradation Pathways : Hydrolysis of the lactone ring in aqueous media (pH <5 or >9).

- Optimal Storage : Anhydrous DMSO at -20°C (retains >90% integrity after 6 months) .

- Validation : Monitor via HPLC-UV (λ = 254 nm) and compare degradation peaks with synthetic standards .

Q. How does the iodine substituent influence electronic properties and reactivity in this compound?

- Computational Analysis :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The iodine atom increases electrophilicity at the carboxamide group, enhancing hydrogen-bond acceptor capacity .

- SAR Implications : Iodine’s steric bulk may reduce binding to hydrophobic enzyme pockets compared to smaller halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.